molecular formula C16H10O4 B8185448 Anthracene-2,7-dicarboxylic acid

Anthracene-2,7-dicarboxylic acid

Cat. No.: B8185448
M. Wt: 266.25 g/mol
InChI Key: XTFWXUBHWPKQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anthracene-2,7-dicarboxylic acid is an aromatic compound derived from anthracene, which consists of three linearly fused benzene rings. This compound is characterized by the presence of carboxylic acid groups at the 2 and 7 positions of the anthracene structure. It is known for its interesting photophysical and photochemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of anthracene-2,7-dicarboxylic acid can be achieved through several methods:

Chemical Reactions Analysis

Anthracene-2,7-dicarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which anthracene-2,7-dicarboxylic acid exerts its effects is primarily related to its photophysical properties. The compound can absorb light and undergo photochemical reactions, making it useful in applications such as photodynamic therapy and fluorescence imaging . The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Anthracene-2,7-dicarboxylic acid can be compared with other similar compounds, such as:

This compound is unique due to its specific substitution pattern, which imparts distinct photophysical and chemical properties, making it valuable in various specialized applications.

Properties

IUPAC Name

anthracene-2,7-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-15(18)11-3-1-9-5-10-2-4-12(16(19)20)7-14(10)8-13(9)6-11/h1-8H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFWXUBHWPKQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CC3=C(C=CC(=C3)C(=O)O)C=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Anthracene-2,7-dicarboxylic acid
Reactant of Route 2
Anthracene-2,7-dicarboxylic acid
Reactant of Route 3
Reactant of Route 3
Anthracene-2,7-dicarboxylic acid
Reactant of Route 4
Anthracene-2,7-dicarboxylic acid
Reactant of Route 5
Anthracene-2,7-dicarboxylic acid
Reactant of Route 6
Anthracene-2,7-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.